8-Dechloro-10-chloro Desloratadine

Description

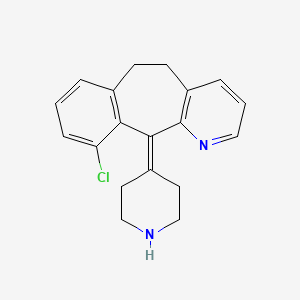

Structure

3D Structure

Properties

IUPAC Name |

15-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2/c20-16-5-1-3-13-6-7-15-4-2-10-22-19(15)18(17(13)16)14-8-11-21-12-9-14/h1-5,10,21H,6-9,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPZKJWIORQGMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C3CCNCC3)C4=C1C=CC=C4Cl)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Formation Pathways of 8 Dechloro 10 Chloro Desloratadine

De Novo Synthetic Routes

While primarily known as an impurity, the de novo synthesis of 8-Dechloro-10-chloro Desloratadine for its use as a reference standard is crucial for analytical and quality control purposes. clearsynth.com These synthetic routes often mirror the conditions that lead to its inadvertent formation.

The synthesis of Desloratadine itself is commonly achieved through the hydrolysis of its prodrug, Loratadine (B1675096). chemicalbook.comgoogle.com This process, typically conducted under basic conditions, involves the removal of the ethoxycarbonyl group from the piperidine (B6355638) ring of Loratadine. google.com

The formation of this compound can occur as a byproduct during this hydrolysis. Under certain alkaline conditions, particularly with prolonged heating, not only is the primary hydrolysis reaction proceeding, but side reactions involving the halogenated tricycle can also be initiated. Base-catalyzed hydrolysis of Loratadine can lead to dechlorination at the 8-position, followed by a potential re-halogenation or isomerization event, although the direct hydrolysis-based synthesis of this specific isomer is not a primary route and is more a consequence of impurity formation.

Table 1: Key Reactions in Loratadine Hydrolysis

| Reaction Type | Reactant | Key Reagents | Product | Potential Byproduct |

| Decarboethoxylation | Loratadine | Sodium Hydroxide (B78521), Ethanol, Water | Desloratadine | Isomeric Impurities |

| Hydrolysis | 8-chloro-11-(1-ethoxycarbonyl-4-piperidilydene)-5H-benzo nih.govdergipark.org.trcyclohepta[1,2-b]pyridine | Aqueous Ethanolic NaOH | Desloratadine | This compound |

The synthesis of related dechloro-isomers often involves controlled dechlorination of Desloratadine. For instance, a similar compound, 8-Dechloro-9-chloro Desloratadine, is synthesized via base-catalyzed dechlorination under alkaline conditions, using potassium hydroxide in an ethanol-water mixture. This suggests that a similar strategy could be employed for the targeted synthesis of the 10-chloro isomer, likely involving a precursor with chlorine at both the 8- and 10-positions, followed by selective dechlorination at the 8-position. The challenge lies in controlling the regioselectivity of the dechlorination process.

Treatment of Loratadine or its derivatives with strong acids can induce significant chemical transformations. google.com For example, heating Loratadine with strong acids like hydrobromic acid or sulfuric acid is a known method for its conversion to Desloratadine. google.com These harsh acidic conditions can facilitate rearrangement reactions on the aromatic rings. Gas-phase Smiles rearrangement reactions have been observed in similar heterocyclic systems. acs.org It is plausible that under strong acidic media, a protonation-induced rearrangement could lead to the migration or scrambling of the chlorine atom on the benzocycloheptapyridine core, resulting in the formation of the thermodynamically more stable 10-chloro isomer from the 8-chloro starting material. Research on related compounds has demonstrated that acid-catalyzed rearrangements can occur, though specific protocols for generating this compound are not widely published. researchgate.net

Mechanistic Studies of Formation during Desloratadine Synthesis

Understanding the mechanisms behind the formation of this compound is critical for controlling its levels in the final pharmaceutical product.

The formation of this compound is a classic example of positional isomerism occurring during halogenation reactions in the synthesis of the Desloratadine backbone. The pyridine (B92270) ring within the tricyclic structure of Desloratadine is subject to electrophilic substitution, but the position of attack is governed by the directing effects of the fused rings and the nitrogen atom.

Late-stage functionalization studies on pyridine-containing molecules, including Loratadine derivatives, show that the regioselectivity of halogenation can be complex. nih.gov Minisci-type radical alkylation reactions on Loratadine have shown a preference for the 2-position of the pyridine ring (which corresponds to the 10-position in Desloratadine). nih.gov This suggests that during the synthesis of the chlorinated precursor to Desloratadine, chlorination may not be exclusively directed to the 8-position. Depending on the chlorinating agent and reaction conditions, a mixture of isomers, including a 10-chloro variant, can be formed. If a subsequent step involves dechlorination, the presence of a 10-chloro intermediate would directly lead to the this compound impurity.

Table 2: Factors Influencing Halogenation Regioselectivity

| Factor | Influence on Reaction Outcome | Example |

| Reaction Type | Directs incoming group to specific positions | Minisci-type reactions favor the C2/C10 position. nih.gov |

| Catalyst | Can alter the electronic nature of the substrate | Iron acetate (B1210297) in the presence of an oxidant. researchgate.net |

| Substituents | Existing groups direct new groups (ortho, meta, para) | Fused benzene (B151609) ring and pyridine nitrogen. |

| Solvent | Can mediate reagent reactivity and stabilize intermediates | Glacial acetic acid plays a key role in some oxidations. researchgate.net |

The genesis of impurities is highly sensitive to the specific conditions of the chemical reaction. In the synthesis of Desloratadine, factors such as pH, temperature, and the presence of certain reagents or excipients can significantly influence the formation of this compound.

pH and Basicity : In the hydrolysis of Loratadine, suboptimal base concentrations or the use of specific bases can alter the reaction pathway, favoring the formation of isomeric byproducts.

Temperature and Reaction Time : Prolonged heating during hydrolysis or other synthetic steps can provide the energy needed to overcome activation barriers for side reactions, including dechlorination and rearrangement, leading to increased impurity levels.

Acidic Excipients : The stability of Desloratadine is known to be compromised by acidic excipients, which can cause degradation and the formation of impurities like N-formyl desloratadine. dergipark.org.trgoogle.com While distinct from this compound, this highlights the molecule's sensitivity to acidic environments, which could also promote rearrangement reactions leading to the isomeric impurity.

The control of these reaction parameters is therefore essential to minimize the formation of this compound and ensure the purity of the final Desloratadine active pharmaceutical ingredient.

Structural Elucidation and Characterization Methodologies for 8 Dechloro 10 Chloro Desloratadine

Spectroscopic Analysis for Structure Confirmation

Spectroscopic methods are indispensable for the structural elucidation of molecules. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its atomic and molecular structure can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule, making it exceptionally suited for differentiating between positional isomers like 8-Dechloro-10-chloro Desloratadine and the parent drug, Desloratadine (8-chloro-desloratadine). The chemical shift of each proton (¹H NMR) and carbon (¹³C NMR) is highly sensitive to its local electronic environment.

The key differentiation lies in the signals from the aromatic protons on the tricyclic ring system. In Desloratadine, the chlorine atom at the 8-position influences the chemical shifts of adjacent protons. For this compound, the absence of the chlorine at position 8 and its presence at position 10 creates a distinct pattern of signals in the aromatic region of the ¹H NMR spectrum. Protons near the new C10-Cl bond would be deshielded (shifted downfield), while protons at and near the 8-position would be shielded (shifted upfield) compared to Desloratadine. These unique patterns allow for unambiguous identification. blogspot.com A ¹H NMR spectroscopic study of Desloratadine has been used to confirm its structure, and the same principles are applied to its related compounds. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shift Comparison for Aromatic Protons Note: This table presents expected shifts for illustrative purposes. Actual values may vary based on solvent and experimental conditions.

| Compound Name | Proton at Position 7 | Proton at Position 9 | Proton at Position 10 |

|---|---|---|---|

| Desloratadine (8-chloro) | ~7.1-7.3 ppm | Shifted downfield due to adjacent Cl | ~7.0-7.2 ppm |

High-Resolution Mass Spectrometry (HRMS) is utilized to accurately determine the elemental composition of a molecule by providing a highly precise mass measurement. For this compound, techniques such as Time-of-Flight (TOF) or Orbitrap MS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique molecular formula, confirming the presence of 19 carbon atoms, 19 hydrogen atoms, one chlorine atom, and two nitrogen atoms. This technique is invaluable for distinguishing the target compound from other impurities that may have different elemental compositions. For instance, the mass of Desloratadine and its 8-Dechloro-10-chloro isomer are identical, but HRMS can help identify unknown impurities by providing their exact elemental makeup. preprints.org

Table 2: Molecular Formula and Mass Data

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Exact Monoisotopic Mass |

|---|---|---|---|

| This compound | C₁₉H₁₉ClN₂ | 310.82 | 310.1237 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net While the IR spectrum of this compound would be very similar to that of Desloratadine due to their shared core structure, it serves to confirm the presence of key functional groups. The technique is sensitive to the compound's structure and conformation. researchgate.net

The spectrum would show characteristic absorption bands corresponding to the vibrations of the different parts of the molecule. This includes stretching from the aromatic rings, the pyridine (B92270) and piperidine (B6355638) rings, and the carbon-chlorine bond.

Table 3: Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic & Alkene | 3000 - 3100 |

| C-H Stretch | Alkane (Piperidine Ring) | 2800 - 3000 |

| C=C and C=N Stretch | Aromatic and Pyridine Rings | 1475 - 1650 |

| C-N Stretch | Amine (Piperidine Ring) | 1000 - 1250 |

Chromatographic Isolation and Purity Assessment Techniques

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for separating impurities from the main API and quantifying them. researchgate.net For Desloratadine and its related compounds, reverse-phase HPLC (RP-HPLC) is a standard and effective method. nih.govnih.gov

An ion-pair chromatographic method has been developed for the successful separation of Desloratadine and all its known related compounds. nih.gov This method often utilizes a C18 column and a gradient elution system. nih.govingentaconnect.com The mobile phase may consist of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase. Due to the different position of the chlorine atom, this compound will have a slightly different polarity and hydrodynamic volume compared to Desloratadine, resulting in a distinct retention time, which allows for its isolation and quantification. nih.gov UV detection is commonly used, often around 267 nm, to monitor the elution of the compounds. nih.gov

Table 4: Representative HPLC Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | YMC-Pack Pro C18 (150 mm x 4.6 mm, 3 µm) nih.gov |

| Mobile Phase A | 3 mM sodium dodecylsulfate, 15 mM sodium citrate (B86180) buffer (pH 6.2), 40 mM sodium sulfate (B86663) nih.gov |

| Mobile Phase B | Acetonitrile nih.gov |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 267 nm nih.gov |

| Hypothetical Retention Time | Desloratadine: ~10.5 min; this compound: ~11.2 min |

Differentiation from Other Desloratadine Related Compounds and Positional Isomers

The unambiguous differentiation of this compound from its parent drug and other positional isomers is achieved by combining the results from the analytical techniques described above.

NMR Spectroscopy: As detailed in section 3.1.1, the unique pattern of aromatic proton signals in the ¹H NMR spectrum serves as a definitive fingerprint for each positional isomer. The chemical shifts and coupling constants of the protons on the chlorinated benzene (B151609) ring will differ for 8-chloro (Desloratadine), 10-chloro, 7-chloro, or 9-chloro isomers, allowing for clear identification.

Chromatography: HPLC is crucial for separating the isomers. nih.gov Even small changes in structure, such as moving the chlorine atom from the 8- to the 10-position, alter the molecule's interaction with the chromatographic column, leading to different retention times. Co-injection with a certified reference standard of this compound can confirm the peak identity in a sample chromatogram.

Mass Spectrometry: While HRMS confirms the elemental formula (C₁₉H₁₉ClN₂), which is identical for all monochlorinated positional isomers, it cannot by itself distinguish them. However, when coupled with liquid chromatography (LC-MS), it can provide mass confirmation for the peak eluting at the specific retention time corresponding to this compound. preprints.org Fragmentation patterns in tandem mass spectrometry (MS/MS) might also offer structural clues to differentiate isomers.

By systematically applying these methodologies, analysts can confidently elucidate the structure of this compound, separate it from other related substances, and ensure the purity of the Desloratadine API. nih.gov

Degradation Pathways and Stability Profile of 8 Dechloro 10 Chloro Desloratadine

Identification of Degradation Products

8-Dechloro-10-chloro Desloratadine is a known process impurity that can form during the synthesis of Desloratadine. Its formation can be influenced by the synthetic route, reaction conditions, and the quality of starting materials. While specific degradation products of this compound are not extensively detailed in publicly available literature, the degradation profile of the parent compound, Desloratadine, provides a strong indication of potential degradation pathways. For Desloratadine, impurities such as N-formyldesloratadine have been identified as major degradation products, particularly in the presence of acidic excipients like lactose (B1674315). google.com Other potential impurities and degradation products of Desloratadine include deschlorodesloratadine and dehydrodesloratadine. google.com Given the structural similarity, it is plausible that this compound could undergo similar degradation processes, such as oxidation or reactions with excipients.

Stress Degradation Studies: Mechanisms and Kinetics

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for identifying potential degradation products. While specific stress degradation studies on this compound are not widely reported, studies on Desloratadine offer valuable insights into its stability under various stress conditions.

Photolytic Degradation Mechanisms

Studies on Desloratadine have shown it to be relatively stable under photolytic conditions. nih.govnih.gov However, prolonged exposure to UV light has been observed to cause a decrease in the concentration of Desloratadine, indicating a potential for degradation over extended periods. scispace.com The degradation process is evidenced by a change in the color of the solution from colorless to yellowish after exposure to UV light. scispace.com It is anticipated that this compound would exhibit a similar level of stability under photolytic stress.

Oxidative Degradation Mechanisms

Desloratadine has been found to degrade significantly under oxidative stress conditions. nih.govnih.gov This suggests that the molecular structure is susceptible to oxidation. The specific mechanisms of oxidative degradation are not fully elucidated in the provided search results, but it is a critical factor in the stability of Desloratadine. Consequently, this compound is also likely to be susceptible to oxidative degradation.

Thermal and Hydrolytic Degradation Pathways

Thermal stress is a significant factor in the degradation of Desloratadine. nih.govnih.gov Studies have shown that the drug is extremely unstable in the presence of dry heat. nih.gov In contrast, Desloratadine is reported to be stable under hydrolytic conditions, showing no notable degradation in acidic, basic, or neutral environments. nih.govnih.gov The formation of this compound as an impurity can be influenced by temperature and reaction time during synthesis, with prolonged heating potentially leading to increased impurity levels.

Influence of Environmental Factors and Excipients on Compound Stability

The stability of Desloratadine is known to be compromised by acidic excipients, which can lead to the formation of impurities. For instance, the presence of lactose can cause significant degradation of Desloratadine, leading to the formation of N-formyldesloratadine. google.com The pH of the formulation also plays a role, with base-catalyzed hydrolysis of the parent compound, Loratadine (B1675096), being a potential pathway for the formation of dechloro-isomers. Therefore, it is crucial to control the pH and select appropriate excipients to ensure the stability of formulations containing Desloratadine and its related compounds, including this compound.

Summary of Desloratadine Stability under Stress Conditions

| Stress Condition | Stability of Desloratadine | Potential Impact on this compound |

| Photolytic | Stable to relatively stable; degradation with prolonged UV exposure nih.govnih.govscispace.com | Likely to exhibit similar stability |

| Oxidative | Significant degradation nih.govnih.gov | Likely susceptible to oxidative degradation |

| Thermal | Extremely unstable in dry heat nih.gov | Likely susceptible to thermal degradation |

| Hydrolytic (Acid, Base, Neutral) | Stable nih.govnih.gov | Likely to be stable under hydrolytic conditions |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule, which in turn govern its stability and reactivity. For 8-Dechloro-10-chloro Desloratadine, these calculations can reveal how the relocation of the chlorine atom from the 8-position (as in Desloratadine) to the 10-position influences the electron distribution across the tricyclic ring system.

Calculations would typically involve geometry optimization to find the lowest energy conformation of the molecule. Following this, various electronic descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more reactive.

Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface can identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the nitrogen atom in the pyridine (B92270) ring and the piperidine (B6355638) nitrogen are expected to be nucleophilic centers. The position of the chlorine atom at the 10-position, an electron-withdrawing group, would modulate the electron density of the pyridine ring, potentially influencing its susceptibility to metabolic reactions or interaction with biological targets differently than the parent drug, Desloratadine. nih.govconicet.gov.arresearchgate.net

Table 1: Hypothetical Quantum Chemical Descriptors for Desloratadine Isomers This table presents theoretical data to illustrate the expected outputs of a DFT analysis. Actual values would require specific computation.

| Molecular Descriptor | Desloratadine (8-chloro) | This compound | Significance |

|---|---|---|---|

| HOMO Energy (eV) | -6.2 | -6.3 | Indicates electron-donating ability; related to susceptibility to oxidation. |

| LUMO Energy (eV) | -1.5 | -1.6 | Indicates electron-accepting ability; related to susceptibility to reduction. |

| HOMO-LUMO Gap (eV) | 4.7 | 4.7 | Correlates with chemical reactivity and kinetic stability. |

| Dipole Moment (Debye) | 2.1 | 2.5 | Measures the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which contains a piperidine ring attached to a semi-rigid tricyclic core, MD simulations can provide deep insights into its conformational landscape. vsu.ru

These simulations would model the molecule within a solvent environment (typically water) to mimic physiological conditions. By solving Newton's equations of motion for the system, an MD simulation generates a trajectory of atomic positions and velocities. Analysis of this trajectory can identify the most stable conformations, the energy barriers between them, and the flexibility of different parts of the molecule. Key parameters such as Root Mean Square Deviation (RMSD) can be monitored to assess structural stability, while analysis of dihedral angles within the piperidine ring can characterize its chair, boat, or twist-boat conformations. nih.govwesternsydney.edu.auresearchgate.netyoutube.com The conformational dynamics are crucial as they can directly impact the molecule's ability to bind to a biological receptor.

Table 2: Typical Parameters Analyzed in a Molecular Dynamics Simulation This table outlines the types of data and insights gained from an MD simulation of a Desloratadine-like molecule.

| Parameter | Description | Derived Insights |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein or ligand structures. | Assesses the structural stability and conformational drift of the molecule over the simulation time. |

| Radius of Gyration (Rg) | Indicates the compactness of the molecule's structure. | Reveals changes in the overall shape and folding of the molecule. |

| Dihedral Angle Analysis | Monitors the rotation around specific chemical bonds, particularly within the piperidine ring. | Identifies preferred ring conformations (e.g., chair vs. twist-boat) and their populations. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule that is accessible to the solvent. | Provides information on the molecule's interaction with its aqueous environment and hydrophobic core exposure. |

In Silico Prediction of Degradation Pathways and Metabolites

In silico (computer-based) systems are increasingly used to predict the degradation products and metabolites of pharmaceutical compounds. These tools typically use knowledge-based systems that contain a large database of known chemical reactions and biotransformations. Software like Zeneth or other metabolite prediction tools can analyze the structure of this compound and predict its likely degradation products under various stress conditions (e.g., acid, base, oxidative, photolytic) or its metabolites following enzymatic reactions in the body. researchgate.netspringernature.comlhasalimited.orgbohrium.com

For this compound, potential metabolic pathways could include N-oxidation of the piperidine nitrogen, hydroxylation of the aromatic rings, or N-dealkylation. researchgate.netdergipark.org.trnih.gov The system would identify which sites on the molecule are most susceptible to these transformations based on its electronic structure and steric accessibility. Such predictions are valuable for guiding the experimental design of forced degradation studies and for identifying potential impurities that may arise during manufacturing or storage.

Table 3: Hypothetical In Silico Prediction of Metabolites and Degradants This table lists potential transformation products of this compound that could be predicted by computational software.

| Transformation Type | Potential Product | Significance |

|---|---|---|

| Hydroxylation | 3-Hydroxy-8-dechloro-10-chloro Desloratadine | A major metabolic pathway for the parent drug, Desloratadine. researchgate.netnih.gov |

| N-Oxidation | This compound N-oxide | Common metabolic reaction for tertiary amines like the piperidine nitrogen. |

| Dehydrogenation | Dehydro-8-dechloro-10-chloro Desloratadine | A known impurity type for Desloratadine, often formed under oxidative stress. dergipark.org.tr |

| N-Formylation | N-Formyl-8-dechloro-10-chloro Desloratadine | Can occur from reaction with certain excipients or solvents. dergipark.org.tr |

Docking Studies for Receptor Interactions (Theoretical Binding Modes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov For this compound, docking studies would be crucial to predict its interaction with the histamine (B1213489) H1 receptor, the primary target of Desloratadine. acs.orgresearchgate.netnih.gov

Using the known crystal or cryo-EM structure of the H1 receptor, the this compound molecule would be computationally placed into the receptor's binding site. researchgate.netnih.gov Docking algorithms would then explore various binding poses and score them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The key interactions for Desloratadine with the H1 receptor are known to involve a salt bridge from its protonated piperidine nitrogen to an aspartate residue (D107) and interactions of the pyridine ring. nih.gov A docking study of this compound would investigate whether it maintains these critical interactions. The altered position of the chlorine atom could influence the binding affinity and orientation. For example, it might introduce a new halogen bond with a nearby residue or cause a slight steric clash, potentially leading to a different binding energy compared to Desloratadine. These theoretical studies provide a structural hypothesis for the impurity's potential biological activity or lack thereof. nih.govacs.orgresearchgate.net

Table 4: Hypothetical Docking Results for Desloratadine Isomers at the Histamine H1 Receptor This table provides a comparative example of docking study outputs, which would need to be confirmed by specific computation.

| Parameter | Desloratadine (8-chloro) | This compound | Interpretation |

|---|---|---|---|

| Binding Energy (kcal/mol) | -10.5 | -10.2 | Predicts the strength of the ligand-receptor interaction; more negative values indicate stronger binding. |

| Key Hydrogen Bonds | Piperidine N-H --- D107(O) | Piperidine N-H --- D107(O) | Indicates if the critical salt bridge interaction is maintained. |

| Other Key Interactions | Pyridine N --- Y431 | Pyridine N --- Y431 | Highlights other significant non-covalent interactions within the binding pocket. |

| Predicted pKi | 9.1 | 8.9 | Theoretically derived inhibition constant, correlating with binding affinity. |

Future Research Directions and Analytical Challenges for 8 Dechloro 10 Chloro Desloratadine

Development of Novel High-Throughput Screening Methods for Impurities

High-throughput screening (HTS) is a drug discovery paradigm that utilizes automation and robotics to test a vast number of compounds against a specific biological target in a short period. allmpus.comnih.govresearchgate.net While traditionally used for identifying "hits" or "leads" for new drugs, the principles of HTS can be adapted for the rapid and efficient screening of impurities like 8-Dechloro-10-chloro Desloratadine in numerous samples. allmpus.comthermofisher.com The primary goal in this context is to accelerate the analysis of process samples or stability studies, enabling quicker process optimization and quality control.

Future research in this area should focus on developing HTS methods specifically tailored for impurity profiling. This involves the miniaturization of analytical techniques and their automation in microplate formats (e.g., 96, 384, or even 1536-well plates). allmpus.com For an impurity such as this compound, this could involve adapting chromatographic or spectroscopic methods to a high-throughput format.

Key Research Areas:

Miniaturized Chromatographic Systems: The development of micro-high-performance liquid chromatography (micro-HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems integrated with robotic sample handlers could facilitate the rapid analysis of many samples. The focus would be on achieving fast gradient separations that can resolve this compound from the active pharmaceutical ingredient (API) and other related substances.

Mass Spectrometry-Based Screening: Coupling fast chromatography with mass spectrometry (MS) detection offers high selectivity and sensitivity, which is crucial for impurity analysis. researchgate.net Techniques like Multiple Ion Monitoring (MIM) or Selected Reaction Monitoring (SRM) could be employed to specifically screen for the mass-to-charge ratio of this compound.

Plate-Based Spectroscopic Assays: Investigating the feasibility of direct-on-plate spectroscopic measurements, such as UV or fluorescence, could offer a screening method without prior chromatographic separation. This would require advanced data analysis techniques to deconvolve the signal of the impurity from the API and matrix components.

| Parameter | Conventional Analysis (e.g., HPLC) | High-Throughput Screening (HTS) |

|---|---|---|

| Sample Throughput | Low to moderate (tens to hundreds per day) | Very high (thousands to hundreds of thousands per day) researchgate.net |

| Sample Volume | Microliters to milliliters | Nanoliters to microliters |

| Automation Level | Partial to full | High (robotics, liquid handlers) allmpus.com |

| Primary Application | Quantification, validation | Screening, hit identification, rapid profiling allmpus.com |

Advanced Spectroscopic Techniques for Trace Analysis

The accurate quantification of trace-level impurities is a significant analytical challenge. Advanced spectroscopic techniques offer enhanced sensitivity and selectivity, which are essential for detecting and characterizing impurities like this compound, especially when they are present at very low concentrations. researchgate.net

Future research should explore the application of cutting-edge spectroscopic methods to overcome the limitations of conventional techniques.

Promising Spectroscopic Techniques:

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This hyphenated technique provides detailed structural information about impurities directly from the chromatographic eluent. researchgate.net For an unknown or novel impurity that might arise during synthesis or degradation, LC-NMR is a powerful tool for unambiguous structure elucidation without the need for time-consuming isolation.

High-Resolution Mass Spectrometry (HRMS): Techniques such as Time-of-Flight (TOF) and Orbitrap MS provide highly accurate mass measurements, enabling the determination of the elemental composition of an impurity. researchgate.net This is invaluable for identifying unknown impurities and can provide a high degree of confidence in the identification of trace components like this compound in complex matrices.

Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion, MS/MS provides structural information that can be used to differentiate between isomers. researchgate.netpreprints.org This is particularly relevant for Desloratadine impurities, as positional isomers of this compound could potentially be formed during synthesis. pharmaffiliates.com For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the quantification of N-nitroso-desloratadine, demonstrating the power of this technique for trace-level analysis of related impurities. researchgate.netpreprints.org

| Technique | Primary Advantage for Impurity Analysis | Application to this compound |

|---|---|---|

| LC-NMR | Unambiguous structure elucidation of unknown impurities. researchgate.net | Confirmation of structure and differentiation from potential isomers. |

| LC-HRMS | Accurate mass measurement for elemental composition determination. researchgate.net | Confident identification in complex sample matrices. |

| LC-MS/MS | Structural information from fragmentation patterns, ideal for isomer differentiation. researchgate.net | Distinguishing from other chlorinated positional isomers of Desloratadine. |

Green Chemistry Approaches in Impurity Synthesis and Control

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nrigroupindia.combiotech-asia.orgresearchgate.net The application of green chemistry principles is twofold in the context of pharmaceutical impurities: the synthesis of the impurity reference standard and the control of the impurity in the API manufacturing process.

The synthesis of reference standards for impurities like this compound is essential for analytical method development and validation. Future research should focus on developing greener synthetic routes for these standards. This could involve:

Use of Greener Solvents: Replacing traditional hazardous organic solvents with more environmentally benign alternatives like water, supercritical CO2, or bio-based solvents. researchgate.netveeprho.com

Catalytic Reactions: Employing catalytic methods instead of stoichiometric reagents to improve atom economy and reduce waste. researchgate.net

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption.

For impurity control, green chemistry principles can be applied to the manufacturing process of Desloratadine to minimize the formation of this compound. This might involve optimizing reaction conditions to avoid side reactions, such as controlling temperature and pH to prevent the dechlorination and subsequent re-chlorination at a different position. Furthermore, developing greener purification methods, such as replacing large volumes of organic solvents in chromatography with techniques like supercritical fluid chromatography (SFC), is a key area of future research. biotech-asia.org

| Green Chemistry Principle | Application in Impurity Synthesis/Control | Potential Benefit |

|---|---|---|

| Waste Prevention | Optimizing reaction stoichiometry to minimize by-products. | Reduced environmental impact and lower disposal costs. researchgate.net |

| Safer Solvents and Auxiliaries | Using water or renewable solvents for synthesis and purification. researchgate.netveeprho.com | Reduced toxicity and improved worker safety. |

| Design for Energy Efficiency | Employing microwave or flow chemistry for synthesis. | Faster reactions and lower energy consumption. |

| Catalysis | Using selective catalysts to guide the reaction pathway. researchgate.net | Higher yields of the desired product and fewer impurities. |

Deeper Understanding of Impurity Genesis in Complex Formulations

The formation of impurities can be influenced by the drug substance itself, excipients, and storage conditions. nih.gov A thorough understanding of the formation pathways of this compound is crucial for developing effective control strategies. While it is known as a process-related impurity, its potential to form as a degradant in complex formulations cannot be completely ruled out without further investigation.

Future research should focus on elucidating the precise mechanisms of its formation. This could involve:

Forced Degradation Studies: Subjecting Desloratadine to stress conditions (e.g., acid, base, oxidation, heat, light) in the presence of various formulation excipients to identify potential degradation pathways that could lead to the formation of this compound. nih.gov For example, studies have shown that Desloratadine can degrade in the presence of certain excipients. nih.gov

Isotopic Labeling Studies: Using isotopically labeled starting materials or reagents in the synthesis of Desloratadine could help trace the origin of the atoms in the this compound impurity, providing definitive evidence of its formation mechanism.

Computational Modeling: Molecular modeling and computational chemistry could be used to predict potential degradation pathways and the reactivity of Desloratadine with various excipients, guiding experimental studies.

A deeper understanding of impurity genesis will enable the rational design of stable pharmaceutical formulations and the implementation of more effective control measures throughout the product lifecycle.

Q & A

Basic Research Questions

Q. How can 8-Dechloro-10-chloro Desloratadine be identified and quantified in pharmaceutical formulations?

- Methodological Answer : Reverse-phase HPLC with UV detection is a standard method. Use a mobile phase of ethyl acetate–n-butanol–25% ammonia–methanol (30:7:6:7 v/v) and a C18 column. Calibration curves (3.00–0.05 µg/spot) yield linearity (R² > 0.99) for quantification. Limit of detection (LOD) and quantification (LOQ) should be calculated from the calibration slope and standard deviation . GC-MS with electron impact ionization can confirm structural identity via fragmentation patterns .

Q. What are the primary sources of this compound in drug synthesis?

- Methodological Answer : This impurity arises during the synthesis of Desloratadine, typically via incomplete chlorination or side reactions at the 8- and 10-positions of the benzocycloheptapyridine core. Process optimization (e.g., temperature, catalyst purity) minimizes its formation. Analytical monitoring using impurity reference standards (e.g., TRC-D226285) is critical for quality control .

Q. How should researchers validate analytical methods for detecting this compound?

- Methodological Answer : Follow ICH Q2(R1) guidelines. Validate precision (RSD < 2% for intraday/interday), accuracy (recovery 98–102%), and robustness (pH/temperature variations). Use spiked samples at 50%, 100%, and 150% of the target concentration. Include system suitability tests (e.g., tailing factor < 2) .

Advanced Research Questions

Q. How does this compound impact the metabolic stability and pharmacokinetics of Desloratadine?

- Methodological Answer : In vitro hepatic microsomal assays (human/rat) can assess metabolic pathways. This compound may inhibit CYP3A4/2D6, altering Desloratadine’s half-life. Use LC-MS/MS to measure plasma concentrations in preclinical models. Note that 6% of humans are poor metabolizers of Desloratadine, potentially elevating impurity levels due to reduced 3-hydroxylation .

Q. What experimental strategies resolve contradictions in impurity profiling data for this compound?

- Methodological Answer : Cross-validate results using orthogonal techniques (e.g., NMR for structural confirmation, LC-MS for sensitivity). Investigate matrix effects (e.g., excipient interactions) via standard addition. For batch inconsistencies, perform accelerated stability studies (40°C/75% RH for 6 months) to track impurity formation kinetics .

Q. How can researchers design a method transfer protocol for impurity analysis of this compound across laboratories?

- Methodological Answer : Define acceptance criteria based on target measurement uncertainty (e.g., ±5% for accuracy). Conduct a inter-laboratory study with predefined SOPs, including system suitability checks and blinded samples. Use statistical equivalence testing (e.g., Student’s t-test, F-test) to compare results. Document variability sources (e.g., column lot differences) .

Q. What role does this compound play in Desloratadine’s pharmacodynamic interactions?

- Methodological Answer : Perform competitive binding assays (e.g., H1-receptor saturation studies) to evaluate impurity antagonism. Schild plots can determine pA2 values; a pA2 < 7.0 suggests weaker binding than Desloratadine (pA2 = 7.4). Assess synergy/antagonism with histamine release assays in mast cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.